molecular formula C10H11NO3 B1316180 Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate CAS No. 758684-29-6

Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate

Cat. No. B1316180
M. Wt: 193.2 g/mol
InChI Key: CCROCSXSFACGHR-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate, also known as MDBC, is a compound that has been studied extensively for its potential applications in a variety of scientific and medical fields. MDBC is a derivative of the benzo[1,4]oxazine family, which are heterocyclic compounds that are composed of six carbon atoms, three nitrogen atoms, and two oxygen atoms. MDBC has a pKa of 8.7 and a molecular weight of 201.24. It is a white solid at room temperature and is soluble in water, ethanol, and methanol.

Scientific Research Applications

Synthesis and Application in Biology and Medication

Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate and its derivatives have been extensively used in biology and medication. Recent research has focused on developing new synthesis methods for these compounds. For instance, a study by 詹淑婷 (2012) outlined a novel synthesis method involving 2-aminophenol as the starting material, leading to the successful creation of several 3,4-dihydro-2H-benzo[[1,4]oxazine derivatives, including the methyl ester of 3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid (詹淑婷, 2012).

Development in Synthesis Techniques

Synthesis techniques for these compounds have seen significant advancements. For example, Yin Du-lin (2007) developed a method to prepare nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid derivatives, confirming their structures through various spectral analyses (Yin Du-lin, 2007). Additionally, Takeshi Yamamoto et al. (1998) explored N-Isopropylation of methyl 2, 2-dimethyl-3-oxo-3, 4-dihydro-2H-benzo[1, 4]oxazine-6-carboxylate for the synthesis of a Na/H exchange inhibitor (Takeshi Yamamoto et al., 1998).

Chemoenzymatic Asymmetric Synthesis

María López-Iglesias et al. (2015) developed a chemoenzymatic asymmetric synthesis route for 3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazines. This method was particularly effective in producing key precursors for antimicrobial agents like Levofloxacin (María López-Iglesias et al., 2015).

Novel Synthesis Approaches

B. Gabriele et al. (2006) synthesized 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through a palladium-catalyzed process. This approach was notable for its stereoselectivity and efficacy in creating new molecular structures (B. Gabriele et al., 2006).

Applications in Drug Development

Research by A. Y. Lin et al. (2016) demonstrated the potential of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates in developing cancer therapeutics. Their findings highlighted the differential cytotoxicity of amide versus ester compounds in this series, offering insights into the development of targeted cancer treatments (A. Y. Lin et al., 2016).

Dual-Action Pharmaceutical Agents

M. Ohno et al. (2006) discovered a novel series of 3,4-dihydro-2H-benzo[1,4]oxazin-8-yloxyacetic acid derivatives. These compounds demonstrated dual-action as both thromboxane A2 receptor antagonists and prostacyclin receptor agonists, highlighting their potential in anti-thrombotic and cardiovascular treatments (M. Ohno et al., 2006).

Future Directions

For more detailed information, you can refer to the MSDS provided by Synthonix Corporation .

properties

IUPAC Name

methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-10(12)7-2-3-9-8(6-7)11-4-5-14-9/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCROCSXSFACGHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585704
Record name Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate

CAS RN

758684-29-6
Record name Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.16 g of methyl 3-amino-4-hydroxybenzoate are dissolved in 100 ml of dimethylformamide in a 500 ml round-bottomed flask. 17.06 g of potassium carbonate and then 7.98 ml of dibromoethane are subsequently added. The reaction medium is heated at 110° C. with stirring for five hours. After evaporating the solvent, water and ethyl acetate are added. The aqueous phase is extracted three times with ethyl acetate. The organic phases are combined and then dried over magnesium sulfate and the solvent is evaporated under reduced pressure. The residue is chromatographed on silica gel with a heptane/ethyl acetate 6/4 mixture. 3.61 g of methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate are obtained.
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.06 g
Type
reactant
Reaction Step Two
Quantity
7.98 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-amino-4-hydroxy-benzoic acid methyl ester (4.2 g, 25.4 mmol) in dimethylformamide (85 mL) was treated with K2CO3 (14.2 g, 102.9 mmol, 4 equiv.) and 1,2-dibromoethane (19.3 g, 102.9 mmol, 4 equiv.). The mixture was stirred at 70° C. overnight, then filtered to remove the solids. The filtrate was removed under vacuo, and the residue was purified by flash chromatography (heptane/ethyl acetate gradient) to yield 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylic acid methyl ester, 3.65 g (73%) as a light yellow solid, MS (ISP): m/e=235.1 (M+CH3CN+.); δH (300 MHz; CDCl3) 7.36 (1H, dd, J=8.5, 2.0), 7.30 (1H, d, J=2.0), 6.78 (1H, d, J=8.5), 4.30 (2H, m); 3.85 (3H, s), 3.43 (2H, m).
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate
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Citations

For This Compound
1
Citations
Y Liu, J Li, Y Gu, L Ma, S Cen, Z Peng, L Hu - European Journal of …, 2022 - Elsevier
A series of novel biaryl amide derivatives were synthesized and evaluated for anti-HCV virus activity. Some significant SARs were uncovered. The intensive structural modifications led …
Number of citations: 3 www.sciencedirect.com

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